molecular formula C14H11N3O4 B3133855 Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate CAS No. 400074-27-3

Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate

Cat. No.: B3133855
CAS No.: 400074-27-3
M. Wt: 285.25 g/mol
InChI Key: FTMTWDWNBOPZJV-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate is a chemical compound with the molecular formula C14H11N3O4. It is a derivative of benzenecarboxylate and is characterized by the presence of a cyano group, a methyl group, and an isoxazole ring in its structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate typically involves the following steps:

  • Formation of the Isoxazole Ring: The isoxazole ring is formed through a cyclization reaction involving a suitable precursor, such as an oxime, and a dehydrating agent.

  • Introduction of the Cyano Group: The cyano group is introduced using a cyanoating agent, such as cyanogen bromide, under controlled reaction conditions.

  • Amination Reaction: The amino group is introduced through an amination reaction, often using an amine source and a coupling reagent.

  • Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the cyano or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst, or using chemical reductants like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as ammonia or amines, and may require a catalyst or specific reaction conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Amines or amides.

  • Substitution: Amides, ureas, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its cyano and amino groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate is used in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new therapeutic agents for various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 4-cyano-3-fluorobenzoate: Similar in structure but with a fluorine atom instead of a methyl group.

  • Methyl 4-cyano-3-methoxybenzoate: Similar with a methoxy group instead of an isoxazole ring.

  • Methyl 4-cyano-3-nitrobenzoate: Similar with a nitro group instead of a methyl group.

Uniqueness: Methyl 4-{[(3-cyano-5-methyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in compounds lacking the isoxazole ring.

Properties

IUPAC Name

methyl 4-[(3-cyano-5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-8-12(11(7-15)17-21-8)13(18)16-10-5-3-9(4-6-10)14(19)20-2/h3-6H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMTWDWNBOPZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C#N)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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